molecular formula C10H7F4N B1444536 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile CAS No. 1323966-11-5

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile

Cat. No. B1444536
M. Wt: 217.16 g/mol
InChI Key: CBMBAVZSZLOOAE-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile (FMFPA) is a compound that has become increasingly popular in the scientific research field due to its unique properties. It is a colorless solid that is soluble in common organic solvents and has a wide range of applications in the synthesis of various organic compounds. FMFPA has been studied extensively in the past few years due to its ability to act as a catalyst in various reactions and its potential to be used as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

Chemical Reactivity and Compound Formation

  • Unusual Reactivity : 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile exhibits unique reactivity, leading to the loss of fluorine atoms and the formation of a trimeric compound. This behavior was studied using NMR and MS/MS techniques, proposing an unprecedented reaction mechanism (Stazi et al., 2010).

Synthesis of Analogues and Derivatives

  • Synthesis of Trifluoromethylated Analogues : The compound is used in the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, contributing to the creation of new chemical entities in both racemic and enantiopure forms (Sukach et al., 2015).

Electrochemical Applications

  • Electrochemical Fluorination : It plays a role in the electrochemical fluorination of various substrates, indicating its utility in chemical transformations and synthesis processes (Balandeh et al., 2017).

Radiochemical Synthesis

  • Radiochemical Synthesis : The compound is involved in the high-yield synthesis of radiochemicals like 6-[18F]fluoro-L-dopa, highlighting its importance in the field of nuclear medicine and imaging (Chaly & Diksic, 1986).

Polymer and Material Science

  • Development of Fluorinated Polyimides : Research has been conducted on synthesizing and characterizing fluorinated polyimides using derivatives of this compound, showing its relevance in material science and engineering (Chen et al., 2020).

  • Polymer Synthesis Based on Fluorinated Monomers : The creation of novel arylene ether polymers based on fluorinated monomers, including derivatives of this compound, has been explored. These polymers are characterized by high glass-transition temperatures and good solubility in various organic solvents (Huang et al., 2007).

properties

IUPAC Name

2-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)5-8(6)10(12,13)14/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMBAVZSZLOOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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